molecular formula C13H18O2 B14452935 Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate CAS No. 72733-64-3

Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate

Cat. No.: B14452935
CAS No.: 72733-64-3
M. Wt: 206.28 g/mol
InChI Key: POBOQXCUHSXMIR-UHFFFAOYSA-N
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Description

Methyl 2,2-dicyclopropylspiro[22]pentane-1-carboxylate is a unique organic compound characterized by its spiro structure, which includes two cyclopropyl groups attached to a pentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate typically involves the reaction of cyclopropylmethyl ketone with a suitable esterifying agent under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spiro structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Spiro[2.2]pentane-1-carboxylic acid, 2-cyclopropyl-2-methyl-
  • Spiro[2.2]pentanecarboxylic acid, 2,2-dicyclopropyl-, methyl ester

Comparison: Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate stands out due to its dual cyclopropyl groups, which impart unique steric and electronic properties. These features differentiate it from other spiro compounds, potentially leading to distinct reactivity and applications.

Properties

CAS No.

72733-64-3

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate

InChI

InChI=1S/C13H18O2/c1-15-11(14)10-12(6-7-12)13(10,8-2-3-8)9-4-5-9/h8-10H,2-7H2,1H3

InChI Key

POBOQXCUHSXMIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(C1(C3CC3)C4CC4)CC2

Origin of Product

United States

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